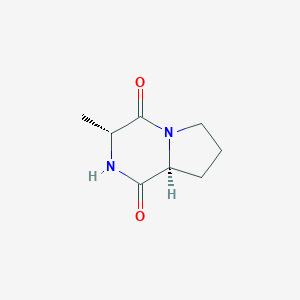

Cyclo(-D-Ala-L-Pro)

Vue d'ensemble

Description

Cyclo(D-Ala-L-Pro) est un cyclodipeptide, un type de diketopiperazine, qui est un dipeptide cyclique formé à partir des acides aminés D-alanine et L-proline. Ce composé est connu pour ses propriétés structurales uniques et est souvent étudié pour ses activités biologiques potentielles. Il s'agit d'un produit de fermentation trouvé dans divers micro-organismes, y compris Penicillium terrestre .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Cyclo(D-Ala-L-Pro) peut être synthétisé par diverses méthodes, notamment la synthèse chimique et la fermentation. Une voie de synthèse courante implique la cyclisation de dipeptides linéaires dans des conditions spécifiques. Par exemple, le dipeptide linéaire D-alanyl-L-proline peut être cyclisé en utilisant des agents déshydratants ou par chauffage .

Méthodes de production industrielle

La production industrielle de Cyclo(D-Ala-L-Pro) implique généralement des procédés de fermentation utilisant des micro-organismes tels que Penicillium terrestre. Les conditions de fermentation, y compris la température, le pH et la disponibilité des nutriments, sont optimisées pour maximiser le rendement du composé .

Analyse Des Réactions Chimiques

Types de réactions

Cyclo(D-Ala-L-Pro) subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent étudiées pour comprendre la stabilité et la réactivité du composé dans différentes conditions .

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder Cyclo(D-Ala-L-Pro).

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour les réactions de réduction.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme les halogénoalcanes dans des conditions basiques

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

Applications de recherche scientifique

Cyclo(D-Ala-L-Pro) a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les propriétés et la réactivité des cyclodipeptides.

Biologie : Le composé est étudié pour ses activités antimicrobiennes et antifongiques potentielles.

Industrie : Cyclo(D-Ala-L-Pro) est utilisé dans le développement de composés bioactifs et comme précurseur dans la synthèse de molécules plus complexes

Mécanisme d'action

Le mécanisme d'action de Cyclo(D-Ala-L-Pro) implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe l'activité de la glutathion S-transférase (GST) dans certains champignons, réduisant ainsi la production d'aflatoxines . Le composé se lie au site actif de la GST, inhibant son activité enzymatique et affectant l'expression de protéines régulatrices clés impliquées dans la production de toxines .

Applications De Recherche Scientifique

Cyclo(D-Ala-L-Pro) has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study the properties and reactivity of cyclic dipeptides.

Biology: The compound is studied for its potential antimicrobial and antifungal activities.

Industry: Cyclo(D-Ala-L-Pro) is used in the development of bioactive compounds and as a precursor in the synthesis of more complex molecules

Mécanisme D'action

The mechanism of action of Cyclo(D-Ala-L-Pro) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glutathione S-transferase (GST) in certain fungi, thereby reducing the production of aflatoxins . The compound binds to the active site of GST, inhibiting its enzymatic activity and affecting the expression of key regulatory proteins involved in toxin production .

Comparaison Avec Des Composés Similaires

Cyclo(D-Ala-L-Pro) peut être comparé à d'autres cyclodipeptides similaires, tels que :

Cyclo(L-Ala-L-Pro) : Ce composé est similaire en structure mais contient de la L-alanine au lieu de la D-alanine.

Cyclo(L-Leucyl-L-Prolyl) : Un autre cyclodipeptide connu pour sa capacité à inhiber la production d'aflatoxines dans les champignons.

Cyclo(L-Phe-L-Ala) : Connu pour ses propriétés antimicrobiennes et ses applications thérapeutiques potentielles.

Cyclo(D-Ala-L-Pro) est unique en raison de sa configuration spécifique et de la présence de D-alanine, ce qui peut influencer son activité biologique et ses interactions avec les cibles moléculaires .

Propriétés

IUPAC Name |

(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474545 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36238-64-9 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

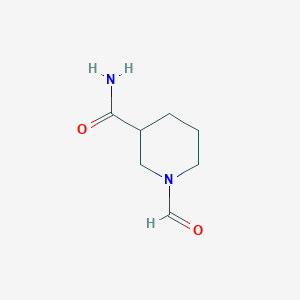

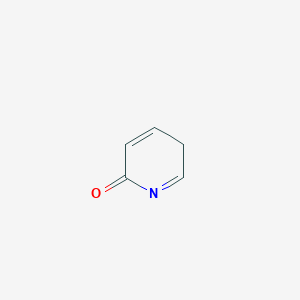

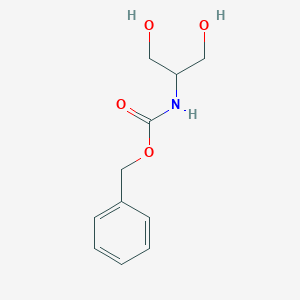

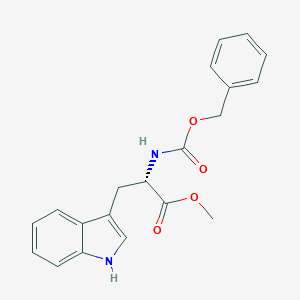

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cyclo(-D-Ala-L-Pro)2 interact with lipid bilayers and what are the potential consequences of this interaction?

A1: this compound2 exhibits a strong interaction with lipid bilayers, specifically with DMPC and DPPC, as demonstrated by Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) studies. [] CD spectroscopy revealed significant conformational changes in the peptide upon interaction with the lipid bilayer. [] This interaction is further evidenced by the reduction in both the phase transition temperature and maximum heat capacity observed for the gel-to-liquid crystalline phase transition of DPPC in the presence of the peptide. [] This suggests that this compound2 integrates into the lipid bilayer, potentially disrupting its regular packing and affecting its fluidity. Preliminary membrane conductance experiments also suggest the peptide might form channels within the lipid bilayer. []

Q2: What structural insights about this compound2 can be derived from its interaction with lipid bilayers?

A2: While the research primarily focuses on the interaction itself, it provides hints about the peptide's structure. The observed decrease in the magnitude of the negative CD band around 200 nm with increasing lipid/peptide ratios indicates a change in the peptide's secondary structure upon interacting with the lipid bilayer. [] This suggests that this compound2 might adopt a specific conformation to integrate into the hydrophobic environment of the membrane. Further structural studies are needed to elucidate the exact conformation adopted by the peptide within the lipid bilayer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)